ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate: is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,2,4-triazole group, a five-membered ring with three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with human microglia and neuronal cell models .
Mode of Action
Triazole-pyrimidine hybrids have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene with a suitable dicarboxylic acid or its derivatives.
Introduction of the 1,2,4-Triazole Group: The 1,2,4-triazole group can be introduced via a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Esterification: The final step involves esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and suitable solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
Chemistry: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In material science, this compound is used in the design of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Ethyl 6-(1H-1,2,3-triazol-1-yl)pyridazine-3-carboxylate
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxylate
Uniqueness: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its pyridazine ring and 1,2,4-triazole group contribute to its distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.
Properties
IUPAC Name |
ethyl 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDIRUTZTZYJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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